5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide
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Overview
Description
5-Oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazepane ring, a thiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and the formation of the thiazepane structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems or as a precursor for bioactive compounds.
Medicine: The compound has shown potential in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may interact with biological targets, leading to the discovery of novel treatments for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 5-oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide exerts its effects involves interactions with specific molecular targets. The thiophene moiety may play a crucial role in binding to receptors or enzymes, while the carboxamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Thiophen-2-ylmethylen-2-thioxothiazolidin-4-one derivatives: These compounds share structural similarities with the thiazepane ring and thiophene moiety.
N-(2-(5-(1H-indol-3-yl)ethyl)-2-(4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)carbamides: These compounds are structurally related and have been studied for their antimicrobial and antitumor properties.
Uniqueness: 5-Oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-oxo-N-(2-thiophen-2-ylethyl)-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c15-11-4-7-17-8-10(14-11)12(16)13-5-3-9-2-1-6-18-9/h1-2,6,10H,3-5,7-8H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQDHIRUGPLVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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